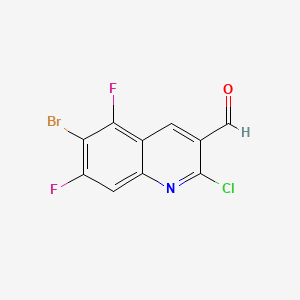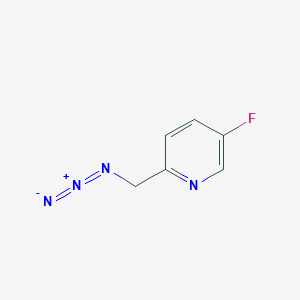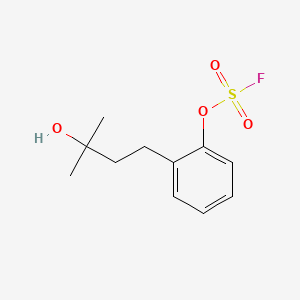
2-(3-Hydroxy-3-methylbutyl)phenylfluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is known for its distinctive combination of a phenyl ring, a hydroxy-methylbutyl side chain, and a fluoranesulfonate group, which contribute to its diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate typically involves the reaction of 2-(3-hydroxy-3-methylbutyl)phenol with fluoranesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoranesulfonate group can be reduced to form a sulfonic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 2-(3-oxo-3-methylbutyl)phenyl fluoranesulfonate.
Reduction: Formation of 2-(3-hydroxy-3-methylbutyl)phenyl sulfonic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound’s hydroxy-methylbutyl side chain and fluoranesulfonate group play crucial roles in its biological activity. The hydroxy group can form hydrogen bonds with target proteins, while the fluoranesulfonate group can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate can be compared with other similar compounds such as:
2-(3-hydroxy-3-methylbutyl)phenol: Lacks the fluoranesulfonate group, resulting in different chemical and biological properties.
Phenyl fluoranesulfonate: Lacks the hydroxy-methylbutyl side chain, leading to reduced biological activity.
The unique combination of the hydroxy-methylbutyl side chain and the fluoranesulfonate group in 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate distinguishes it from these similar compounds, contributing to its diverse applications and potential biological activity.
Properties
Molecular Formula |
C11H15FO4S |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-2-(3-hydroxy-3-methylbutyl)benzene |
InChI |
InChI=1S/C11H15FO4S/c1-11(2,13)8-7-9-5-3-4-6-10(9)16-17(12,14)15/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
LFPAQPGVCSHSNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1OS(=O)(=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13551073.png)
![1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13551079.png)
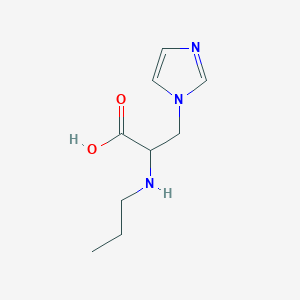
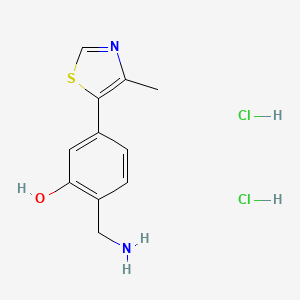

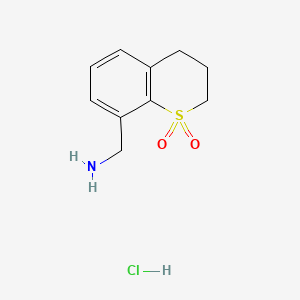
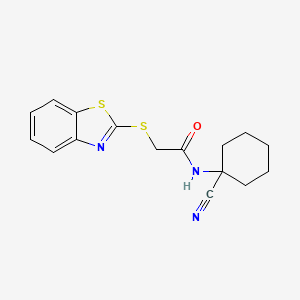
![2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B13551108.png)
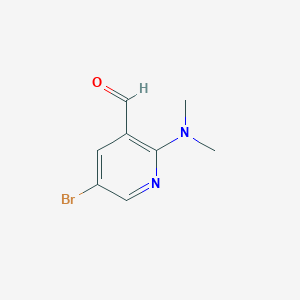
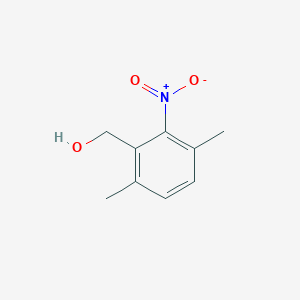

![7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B13551150.png)
